Oxazole-5-carboxamide
Overview
Description
Oxazole-5-carboxamide is a chemical compound that is part of a broader class of heterocyclic aromatic organic compounds containing a five-membered ring composed of three carbon atoms, one nitrogen atom, and one oxygen atom. The carboxamide group attached to the oxazole ring at the fifth position is a functional group consisting of a carbonyl group (C=O) bonded to a nitrogen atom. This structure is significant in various chemical and biological contexts, including medicinal chemistry and agriculture.
Synthesis Analysis
The synthesis of oxazole derivatives has been a subject of extensive research due to their biological importance. One method involves the conversion of propargylcarboxamides to 2,5-disubstituted oxazoles using AuCl3 as a catalyst under mild conditions, which also allows for the isolation of an intermediate 5-methylene-4,5-dihydrooxazole . Another approach includes the synthesis of substituted oxazole isoxazole carboxamides through a one-pot procedure under microwave irradiation, which has shown potential as a herbicide safener . Additionally, the synthesis of functionalized oxazoles from enamides via phenyliodine diacetate-mediated intramolecular oxidative cyclization has been reported, highlighting a heavy-metal-free oxidative process .
Molecular Structure Analysis
The molecular structure of oxazole-5-carboxamide derivatives is crucial for their biological activity. Computational docking studies have been used to understand the interaction of these compounds with biological targets, such as the active site of acetolactate synthase, which is relevant for their herbicidal activity . The NMR study of related heterocyclic compounds provides insights into the spatial arrangement and electronic environment of the atoms within the molecule, which is essential for predicting reactivity and interaction with other molecules .
Chemical Reactions Analysis
Oxazole-5-carboxamide derivatives participate in various chemical reactions that are important for their functionalization and application. For instance, the photooxygenation of oxazoles has been used to generate activated carboxylates, which are useful intermediates in the synthesis of macrocyclic lactones . The reaction of methyl α-isocyanoacetate with acylating reagents in the presence of bases leads to the formation of methyl 5-substituted oxazole-4-carboxylates, which can be further converted into carboxylic acids and carboxamides .
Physical and Chemical Properties Analysis
The physical and chemical properties of oxazole-5-carboxamide derivatives are influenced by their molecular structure. These properties include solubility, melting point, and reactivity, which are important for their practical applications. For example, the presence of a carboxamide group can enhance the solubility in water, which is beneficial for biological applications. The reverse amides of oxazolidinones, which are structurally related to oxazole-5-carboxamides, have shown reduced potency against monoamine oxidase enzymes, indicating a lower potential for side effects associated with MAO inhibition .
Scientific Research Applications
Microwave-Assisted Synthesis
Oxazole-5-carboxamide and its derivatives can be synthesized using a microwave-assisted procedure. This approach is effective for various substituted oxazoles and yields high purity products (Nolt et al., 2006).
Synthesis in Medicinal Chemistry
These compounds are instrumental in medicinal chemistry. For instance, substituted quinolyl oxazoles are identified as potent phosphodiesterase 4 (PDE4) inhibitors, with the oxazole core featuring 4-carboxamide and 5-aminomethyl groups being a novel PDE4 inhibitory pharmacophore (Kuang et al., 2007).
Copper-Catalyzed Synthesis
The synthesis of 2-phenyl-4,5-substituted oxazoles using copper-catalyzed intramolecular cyclization is another application. This method is used for producing highly functionalized oxazoles with diverse functionalities (Kumar et al., 2012).
Palladium-Catalyzed Activation
Oxazole-5-carboxamide derivatives are used in palladium-catalyzed C(sp(3))-H bond activation, leading to the creation of various non-natural amino acids. This process utilizes bidentate auxiliaries derived from oxazole-4-carboxamide moieties (Pasunooti et al., 2015).
Photo-Oxidation Studies
Oxazole and its derivatives' reaction with singlet oxygen has been studied using density functional theory calculations. This research is significant for understanding oxazole's roles in heterocycle chemistry and its presence in active natural and medicinal species (Zeinali et al., 2020).
Synthesis of Oxazole-4-Carboxylate Derivatives
Oxazole-4-carboxylate derivatives are synthesized from N-acyl-β-halodehydroaminobutyric acid derivatives, showing potential as fluorescent probes. These derivatives are useful for studying the photophysical properties of compounds (Ferreira et al., 2010).
Acid Ceramidase Inhibitors
Substituted oxazol-2-one-3-carboxamides, a class of oxazole derivatives, have been synthesized as acid ceramidase inhibitors. These compounds play a crucial role in the metabolism of lysosomal ceramides, with potential therapeutic effects in sphingolipid-mediated disorders (Caputo et al., 2020).
Antihypertensive Properties
Oxazole derivatives, specifically phosphorylated oxazole (POD) derivatives, have been synthesized and studied for their antihypertensive properties. These studies focus on their potential as new bioregulators and treatment options for hypertension (Nizhenkovska et al., 2020).
Safety And Hazards
In case of accidental release, avoid dust formation, breathing mist, gas or vapors, and contact with skin and eye. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Future Directions
The development of efficient synthetic strategies for the preparation of novel 2’-carboxyl isoflavones and their recyclization products, pyrazoles and oxazoles, is a promising future direction . Utilizing readily accessible starting materials and mild reaction conditions, the synthesis affords valuable compounds with good to excellent yields .
properties
IUPAC Name |
1,3-oxazole-5-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4N2O2/c5-4(7)3-1-6-2-8-3/h1-2H,(H2,5,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXNFUCNDPLBTMF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(OC=N1)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30624697 | |
Record name | 1,3-Oxazole-5-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30624697 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Oxazole-5-carboxamide | |
CAS RN |
158178-93-9 | |
Record name | 1,3-Oxazole-5-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30624697 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,3-oxazole-5-carboxamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.